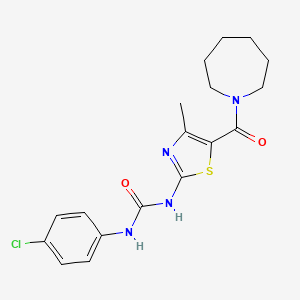![molecular formula C16H18N2O3S B2661676 ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid CAS No. 656815-43-9](/img/structure/B2661676.png)
({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: is a complex organic compound characterized by the presence of a furylmethyl group, a methylbenzyl group, and a carbonothioyl group attached to an aminoacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a furylmethylamine and a 4-methylbenzylamine are reacted with a carbonothioyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: can undergo various types of chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.
Reduction: The carbonothioyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Furan derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoacetic acid derivatives.
Scientific Research Applications
({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid exerts its effects involves interactions with specific molecular targets. The furylmethyl and methylbenzyl groups may interact with enzyme active sites or receptor binding sites, modulating their activity. The carbonothioyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.
Comparison with Similar Compounds
({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: can be compared with other compounds such as:
Furylmethyl derivatives: Compounds with similar furylmethyl groups but different substituents.
Methylbenzyl derivatives: Compounds with similar methylbenzyl groups but different functional groups.
Carbonothioyl derivatives: Compounds with similar carbonothioyl groups but different amino acid backbones.
These comparisons highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[furan-2-ylmethyl-[(4-methylphenyl)methyl]carbamothioyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-6-13(7-5-12)10-18(11-14-3-2-8-21-14)16(22)17-9-15(19)20/h2-8H,9-11H2,1H3,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZRFUBNVCVHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=S)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
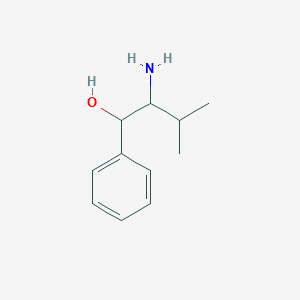
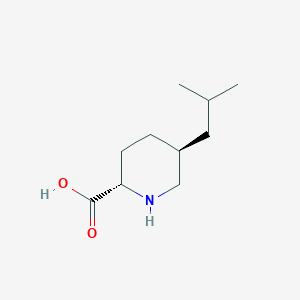
![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)
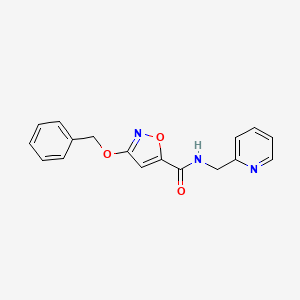
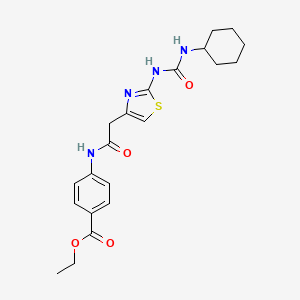
![1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2661601.png)
![8-[(2-fluorophenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2661604.png)
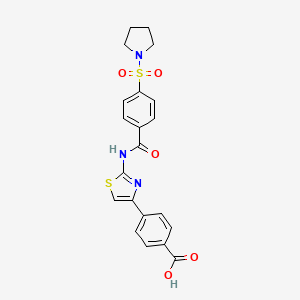


![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone](/img/structure/B2661611.png)
![3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2661612.png)
